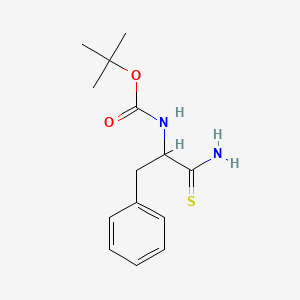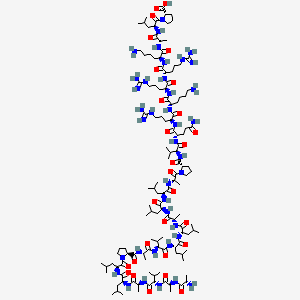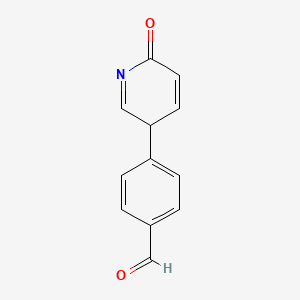
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a benzaldehyde moiety attached to a 1,6-dihydro-6-oxo-3-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- typically involves the reaction of benzaldehyde with a suitable pyridine derivative under controlled conditions. One common method involves the use of a catalytic amount of acid to facilitate the condensation reaction between benzaldehyde and the pyridine derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of 4-(1,6-dihydro-6-oxo-3-pyridinyl)benzoic acid.
Reduction: Formation of 4-(1,6-dihydro-6-oxo-3-pyridinyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 4-(dimethylamino)benzaldehyde
- Benzaldehyde, 4-(diethylamino)benzaldehyde
- Benzaldehyde, 4-(methoxy)benzaldehyde
Uniqueness
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- is unique due to the presence of the 1,6-dihydro-6-oxo-3-pyridinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-(6-oxo-3H-pyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)11-5-6-12(15)13-7-11/h1-8,11H |
InChI Key |
QMVXUEPKGZMDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


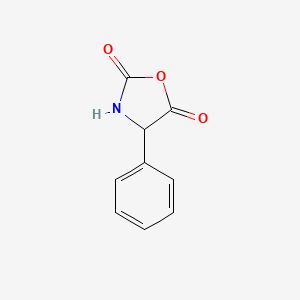
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
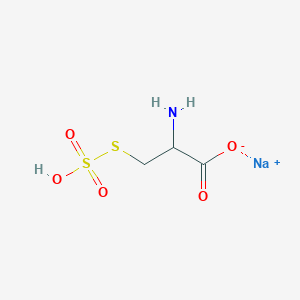
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)

![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
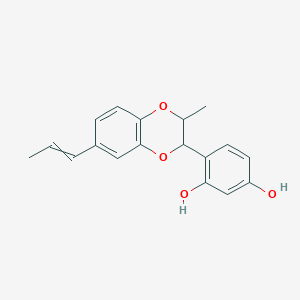
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
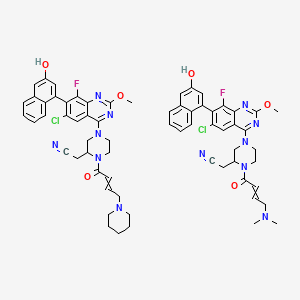
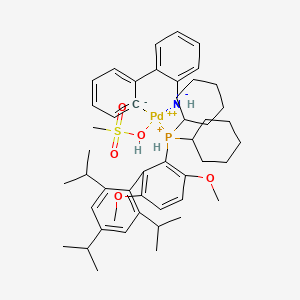
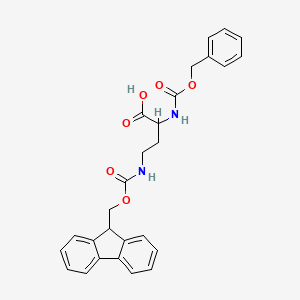
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
